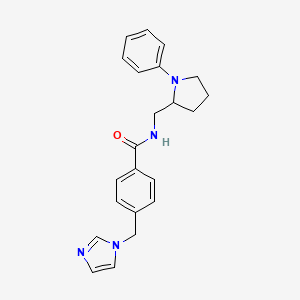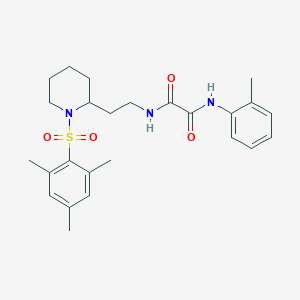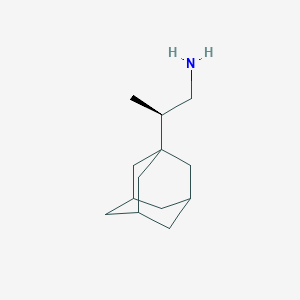
(Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium, commonly known as Stilbazium iodide, is a chemical compound that has been widely used in scientific research for its unique properties. It is a cationic dye that is used in various biological applications, including staining of proteins, nucleic acids, and other cellular components.
Wissenschaftliche Forschungsanwendungen
(Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and electrophoresis. It is commonly used as a fluorescent probe for the detection of proteins, nucleic acids, and other cellular components. It has also been used as a molecular marker to study the movement and localization of various cellular components.
Wirkmechanismus
The mechanism of action of (Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium involves the binding of the cationic dye to negatively charged cellular components, such as proteins and nucleic acids. The binding results in a shift in the absorption and emission spectra of the dye, which can be detected using various fluorescence-based techniques.
Biochemical and Physiological Effects:
Although this compound is generally considered safe for use in scientific research, it has been shown to have some biochemical and physiological effects. For example, it can bind to and disrupt the structure and function of proteins and nucleic acids, leading to changes in cellular processes. It has also been shown to have some cytotoxic effects on certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium is its high sensitivity and specificity for the detection of cellular components. It is also highly soluble in water and other polar solvents, making it easy to use in various experimental conditions. However, its cytotoxic effects and potential for binding to non-specific cellular components can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of (Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium in scientific research. One potential area of research is the development of new fluorescent probes that are more specific and less cytotoxic. Another area of research is the use of this compound in the study of cellular signaling pathways and other cellular processes. Overall, this compound is a valuable tool for scientific research and has the potential to be used in a wide range of applications.
Synthesemethoden
The synthesis of (Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium involves the reaction of stilbene with iodine in the presence of a strong base, such as potassium hydroxide. The reaction results in the formation of a yellow crystalline powder that is highly soluble in water and other polar solvents.
Eigenschaften
IUPAC Name |
1-phenyl-N-(3-phenylpropyl)methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-17(14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPYGEWZKCOHBB-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC[N+](=CC2=CC=CC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC/[N+](=C/C2=CC=CC=C2)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)




![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2588273.png)

![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2588275.png)
![7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2588276.png)
![Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2588279.png)
